4-fluoro-N-(4-nitrophenyl)benzamide
Description
4-Fluoro-N-(4-nitrophenyl)benzamide is a benzamide derivative characterized by a fluorine substituent at the para position of the benzoyl ring and a 4-nitrophenyl group attached to the amide nitrogen. The electron-withdrawing nitro and fluorine groups modulate the molecule’s reactivity, solubility, and intermolecular interactions, making it a candidate for applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C13H9FN2O3 |
|---|---|
Molecular Weight |
260.22 g/mol |
IUPAC Name |
4-fluoro-N-(4-nitrophenyl)benzamide |
InChI |
InChI=1S/C13H9FN2O3/c14-10-3-1-9(2-4-10)13(17)15-11-5-7-12(8-6-11)16(18)19/h1-8H,(H,15,17) |
InChI Key |
GSRATABOOOOTDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Molecular Geometry and Crystallography
- 2-Nitro-N-(4-nitrophenyl)benzamide: This analog replaces fluorine with a nitro group at the benzamide’s 2-position. X-ray crystallography reveals an orthorhombic crystal system (space group P 2₁2₁2₁) with unit cell dimensions $a = 8.9443(10)$ Å, $b = 9.7147(11)$ Å, and $c = 13.8016(16)$ Å. The dihedral angle between the aromatic rings is $82.32(4)^\circ$, and intramolecular C–H···O hydrogen bonding stabilizes the structure .
4-Bromo-N-(2-nitrophenyl)benzamide : Substituting fluorine with bromine introduces greater steric bulk and polarizability. Crystallographic studies show two molecules (A and B) per asymmetric unit, with structural parameters differing from the 4-fluoro analog due to bromine’s larger atomic radius and weaker electronegativity .
Spectroscopic and Physicochemical Properties
- 4-Fluoro-N-(4-fluorophenyl)benzamide : $^{19}\text{F}$ NMR studies reveal distinct chemical shifts for trans and cis O-silyl imidate isomers during silylation with BSA, demonstrating fluorine’s sensitivity to electronic environments .
- 4-Ethoxy-N-(4-fluorophenyl)benzamide: Exhibits a molar mass of 259.28 g·mol⁻¹ and a structural formula (C₁₅H₁₄FNO₂) differing by an ethoxy group. The ethoxy substituent increases hydrophobicity compared to the nitro group, impacting solubility .
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